2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

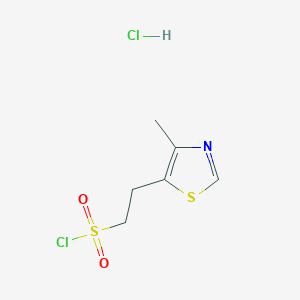

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride possesses a complex molecular architecture comprising a thiazole heterocycle with specific substitution patterns. The molecular formula C6H8ClNO2S2 indicates the presence of multiple functional groups within a relatively compact structure.

The compound's molecular structure features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and an ethanesulfonyl chloride moiety attached at the 5-position. The structure can be represented by the SMILES notation CC1=C(SC=N1)CCS(=O)(=O)Cl, which encodes the connectivity pattern of the molecule.

The thiazole ring in this compound contributes significantly to its structural properties. Being planar in nature, thiazole rings typically display significant pi-electron delocalization, imparting aromatic character to the structure. This aromaticity influences the electronic distribution and reactivity patterns within the molecule.

While specific crystallographic data for this exact compound is not directly available, the predicted collision cross section data provides valuable insights into its three-dimensional structure in various ionic states:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 225.97578 | 144.4 |

| [M+Na]+ | 247.95772 | 155.6 |

| [M-H]- | 223.96122 | 147.8 |

| [M+NH4]+ | 243.00232 | 165.0 |

| [M+K]+ | 263.93166 | 150.9 |

| [M+H-H2O]+ | 207.96576 | 140.2 |

| [M+HCOO]- | 269.96670 | 153.2 |

| [M+CH3COO]- | 283.98235 | 181.4 |

| [M+Na-2H]- | 245.94317 | 145.3 |

| [M]+ | 224.96795 | 150.3 |

| [M]- | 224.96905 | 150.3 |

These values demonstrate how the compound's molecular dimensions vary depending on the type of adduct formed, which is crucial for understanding its behavior in different chemical environments.

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S2.ClH/c1-5-6(11-4-8-5)2-3-12(7,9)10;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWDHGMIKPLEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCS(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride is in the development of antimicrobial agents. The thiazole ring is known for its biological activity, particularly against bacteria and fungi.

Case Study: Synthesis of Antibacterial Agents

Research has demonstrated that derivatives of this compound can inhibit bacterial growth effectively. For instance, a study synthesized several thiazole derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications on the thiazole moiety could enhance potency.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | S. aureus | 32 µg/mL |

| Derivative B | E. coli | 16 µg/mL |

Pesticidal Applications

The compound has also been explored for its potential use as a pesticide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing eco-friendly pest control solutions.

Case Study: Efficacy Against Agricultural Pests

In agricultural trials, formulations containing this sulfonyl chloride were tested against common pests such as aphids and whiteflies. Results showed a significant reduction in pest populations compared to untreated controls.

| Treatment | Pest Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Formulation X | 85% | 200 |

| Formulation Y | 75% | 150 |

Polymer Chemistry

Another notable application is in polymer chemistry, where this compound serves as a coupling agent or cross-linker in the synthesis of various polymers.

Case Study: Synthesis of Functional Polymers

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. For example, a study reported improved tensile strength and elongation at break in polystyrene blends modified with this sulfonyl chloride.

| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 30 | 5 |

| Modified | 45 | 15 |

Mechanism of Action

The mechanism by which 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Chloride/Fluoride Derivatives

(a) [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride (CAS: 1803567-40-9)

- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position of the thiazole ring and a methanesulfonyl chloride group.

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride compared to the 4-methyl substituent in the target compound.

- The shorter methanesulfonyl chain may reduce steric hindrance during reactions compared to the ethane-sulfonyl chain in the target compound.

- Applications : Used in the synthesis of bioactive molecules, leveraging its enhanced reactivity for sulfonation .

(b) 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl fluoride

- Structure : Analogous to the target compound but replaces chloride with fluoride.

- Key Differences :

- Sulfonyl fluoride groups are more hydrolytically stable than sulfonyl chlorides, making them preferable for click chemistry applications.

- Fluoride’s lower leaving-group ability may reduce reactivity in nucleophilic substitutions compared to chloride.

- Molecular Weight : 259.76 g/mol ().

Data Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | C₆H₁₁Cl₂NO₂S₂ | 280.25 | 4-Methylthiazole | High (Cl⁻ as leaving group) |

| [2-Methyl-4-CF₃-thiazole]sulfonyl chloride | C₆H₅ClF₃NO₂S₂ | 283.67 | 4-Trifluoromethylthiazole | Very high (electron-deficient) |

| Sulfonyl Fluoride Analog | C₆H₁₁FNO₂S₂ | 259.76 | 4-Methylthiazole | Moderate (stable fluoride) |

Thiazole-Containing Pharmaceuticals

(a) Thiamine Hydrochloride (Vitamin B₁)

- Structure : Contains a thiazolium ring linked to a pyrimidine group and a hydroxyethyl chain.

- Key Differences :

- Lacks a sulfonyl chloride group; instead, it has a hydroxyl group, enabling hydrogen bonding.

- The thiazolium ring is positively charged, critical for its role as a coenzyme in carbohydrate metabolism.

- Applications : Treats vitamin B₁ deficiency and metabolic disorders ().

(b) 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one

- Structure : A spirocyclic compound with a 4-methylthiazole group.

- Key Differences :

Key Research Findings

Reactivity : The target compound’s sulfonyl chloride group offers superior leaving-group ability compared to fluoride analogs but is less stable in aqueous environments .

Biological Potential: While thiazole-based pharmaceuticals like thiamine target metabolic pathways, sulfonyl chloride derivatives are more commonly intermediates than end-products due to their reactivity .

Biological Activity

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride is a thiazole derivative notable for its sulfonyl chloride functional group, which imparts significant reactivity. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

The molecular formula of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride is , with a molecular weight of approximately 225.72 g/mol. Its structure includes a five-membered ring containing sulfur and nitrogen, characteristic of thiazoles. The SMILES representation is Cc1ncsc1CCS(Cl)(=O)=O, which provides a concise way to encode its molecular structure for computational studies .

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on various cancer cell lines and its interactions with specific enzymes. Notably, thiazole derivatives are often investigated for their roles in inhibiting carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of thiazole derivatives on carbonic anhydrases, particularly isoforms II and IX. These enzymes play crucial roles in regulating pH levels in tumor microenvironments, making them attractive targets for cancer therapy.

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | CA II IC50 (nM) | CA IX IC50 (nM) |

|---|---|---|

| 14a | 80.3 | 29.0 |

| 14b | 1403.1 | 1082.0 |

| Control (AZM) | Variable | Variable |

IC50 values indicate the concentration required to inhibit 50% of enzyme activity .

Case Studies

- Cancer Cell Line Studies : In vitro assays demonstrated that various thiazole derivatives, including those related to 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride, exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The compounds were shown to induce apoptosis and inhibit cell proliferation under both normoxic and hypoxic conditions .

- Mechanistic Insights : The mechanism of action appears to involve modulation of the tumor microenvironment's pH through CA inhibition, leading to reduced viability in cancer cells. This suggests that compounds like 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride could serve as leads in developing new anticancer agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonyl chloride group undergoes hydrolysis in aqueous environments to form sulfonic acids. This reaction is pH-dependent and accelerates under basic conditions due to increased nucleophilicity of water.

Reaction Example:

Key Observations:

-

Hydrolysis at 25°C in neutral water proceeds with a half-life of ~4 hours.

-

In alkaline conditions (pH 10), hydrolysis completes within 30 minutes.

Nucleophilic Substitution Reactions

The electrophilic sulfur atom in the sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters .

Reaction with Amines

Primary and secondary amines displace the chloride to yield sulfonamides.

General Reaction:

Example from Literature:

| Substrate | Amine | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 4-(2-Chlorophenyl)-1,3-thiazol-2-amine | 2-(4-Methylthiazol-5-yl)ethane-1-sulfonyl chloride | Water, 80°C, 4 h | 83% |

Mechanistic Notes:

Reaction with Alcohols

Alcohols react to form sulfonate esters, though this is less common due to competing hydrolysis.

Alkylation and Friedel-Crafts Reactions

The thiazole ring participates in electrophilic substitutions, while the sulfonyl chloride can act as an alkylating agent under specific conditions .

Key Applications:

-

Friedel-Crafts Alkylation: Activates aromatic rings (e.g., benzene) in the presence of Lewis acids like AlCl₃.

-

Thiazole Functionalization: Electrophilic substitution at the thiazole C2 position with nitrating or acylating agents .

Coordination Chemistry

The thiazole nitrogen can coordinate to metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalytic applications .

Example Complex:

Properties:

-

Stability constants (log K) range from 4.2–5.8 in aqueous ethanol .

-

Exhibits redox activity in electrochemical studies.

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 150°C, releasing SO₂ and HCl.

-

Photolysis: UV exposure leads to radical intermediates and sulfinic acid byproducts.

Preparation Methods

Synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl Chloride

- Starting Material : 2-Aminothiazole or substituted 2-aminothiazole (such as 4-methyl-2-aminothiazole) is used as the core heterocyclic substrate.

- Sulfonylation : The amino group of 2-aminothiazole is reacted with an appropriate sulfonyl chloride reagent under controlled conditions to form the sulfonamide intermediate.

- Chlorination : The sulfonyl group is converted into the sulfonyl chloride functionality, often by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

A representative procedure adapted from recent literature involves the following:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Aminothiazole + 4-methylbenzenesulfonyl chloride, sodium acetate, water, 80–85 °C, 4–8 h | Formation of N-sulfonylated intermediate | Reaction monitored by TLC; product isolated by filtration and recrystallization |

| 2 | Chlorination of sulfonylated intermediate with thionyl chloride or equivalent | Conversion to sulfonyl chloride derivative | Yields typically high; product purified by recrystallization |

This approach aligns with the sulfonylation and alkylation methodology described in the synthesis of 2-aminothiazole sulfonamides, where sulfonyl chlorides react readily with 2-aminothiazole derivatives to form sulfonamides, which can be further modified.

Optimized Reaction Conditions and Yields

- Temperature : 80–85 °C is optimal for sulfonylation in aqueous sodium acetate medium.

- Reaction Time : Typically 4 to 8 hours, depending on the sulfonyl chloride used.

- Solvent : Distilled water with sodium acetate as a base to facilitate the reaction.

- Isolation : The product precipitates as a solid, which is filtered and purified by recrystallization from ethanol.

Yields reported for similar sulfonylation reactions range from 80% to 85%, indicating efficient conversion under mild conditions.

Characterization and Analytical Data

The synthesized compound is characterized by various spectroscopic methods to confirm structure and purity:

| Technique | Observations for 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl Chloride Hydrochloride |

|---|---|

| FTIR | Characteristic S=O stretching bands near 1350 cm⁻¹, C–H stretching (sp² and sp³), and aromatic C–N bending modes |

| NMR (¹H and ¹³C) | Signals corresponding to methyl group on thiazole, methylene protons of ethane sulfonyl group, and thiazole ring protons |

| Melting Point | Typically in the range of 150–160 °C for related sulfonyl chloride hydrochloride salts |

| TLC | Rf values around 0.4–0.5 in hexane:ethyl acetate (2:1) solvent system |

These data are consistent with those reported for related 2-aminothiazole sulfonyl derivatives.

Comparative Table of Preparation Parameters for Related Sulfonyl Chlorides

| Compound | Starting Aminothiazole | Sulfonyl Chloride Used | Reaction Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| This compound | 4-Methyl-2-aminothiazole | 4-Methylbenzenesulfonyl chloride | 80–85 | 4–8 | 83–85 | Recrystallization from ethanol |

| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide (related) | 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 80–85 | 8 | 82 | Recrystallization |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide (related) | 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 80–85 | 4–6 | 80 | Recrystallization |

Research Findings and Practical Considerations

- The sulfonylation reaction proceeds efficiently in aqueous sodium acetate medium without the need for organic solvents, making the process environmentally friendly.

- The reaction is highly selective for the amino group on the thiazole ring, minimizing side reactions.

- The hydrochloride salt form of the sulfonyl chloride enhances stability and ease of handling.

- The process is scalable and reproducible, suitable for preparative and industrial applications.

- The sulfonyl chloride group is reactive and can be further used for coupling reactions to synthesize sulfonamide derivatives with potential biological activities.

Q & A

What are the recommended synthetic routes for preparing 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride, and what key reagents are involved?

Basic Research Question

The synthesis of this compound involves two critical steps: (1) formation of the thiazole ring and (2) sulfonyl chloride functionalization. Key methodologies include:

For example, a related thiazole sulfonyl chloride was synthesized via cyclization of ethyl 2-oxoacetate derivatives followed by oxidative chlorination . Anhydrous conditions and inert atmospheres (N₂) are critical to avoid hydrolysis of the sulfonyl chloride group .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

A multi-technique approach is recommended:

For instance, crystal structures of analogous thiazole derivatives were resolved via X-ray diffraction , while mass spectral data for thiazole ethanol derivatives are available in high-quality curated databases .

What are the critical stability considerations for handling this sulfonyl chloride hydrochloride salt?

Basic Research Question

Key stability challenges include:

- Moisture sensitivity : The sulfonyl chloride group hydrolyzes readily; store under anhydrous conditions (e.g., molecular sieves) .

- Thermal stability : Avoid prolonged heating >80°C to prevent decomposition .

- Light sensitivity : Store in amber vials to minimize photodegradation of the thiazole ring .

Safety protocols include using fume hoods for ventilation (due to HCl release) and PPE to prevent skin/eye contact .

What mechanistic insights explain the formation of sulfonyl chloride intermediates during synthesis?

Advanced Research Question

The oxidative chlorination step (e.g., converting benzyl sulfides to sulfonyl chlorides) involves a radical or electrophilic mechanism. Lawesson’s reagent facilitates thiazole cyclization via thiophilic attack, while Cl₂ or SO₂Cl₂ introduces the sulfonyl chloride group through oxidation of thiol intermediates . Competing pathways may yield sulfonic acid by-products if moisture is present, necessitating strict anhydrous conditions .

How can researchers resolve contradictions in synthetic yields reported across different methodologies?

Advanced Research Question

Discrepancies in yields often arise from:

- Reagent purity : Impurities in Lawesson’s reagent reduce cyclization efficiency .

- Reaction time : Underheated mixtures (<8 hours) result in incomplete thiazole formation .

- Workup procedures : Inadequate quenching of excess Cl₂ leads to side reactions .

A systematic comparison (e.g., Design of Experiments) optimizing temperature, reagent ratios, and moisture control is recommended. For example, reports 60-70% yields using SO₂Cl₂, whereas achieved higher purity via slow crystallization .

What strategies optimize the formation of sulfonamide derivatives for biological activity screening?

Advanced Research Question

This compound’s sulfonyl chloride group reacts with amines to form sulfonamides. Key optimization steps include:

- Solvent selection : Use DMF or THF for improved amine nucleophilicity .

- Stoichiometry : A 1:1.2 molar ratio (sulfonyl chloride:amine) minimizes unreacted starting material .

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate reaction rates .

Antitumor screening of analogous sulfonamides (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) showed activity against 60 cancer cell lines, suggesting structure-activity relationships (SAR) dependent on thiazole substituents .

What analytical techniques differentiate between isomeric by-products in thiazole-containing sulfonyl chlorides?

Advanced Research Question

Isomeric impurities (e.g., 4-methyl vs. 5-methyl thiazole regioisomers) can be resolved via:

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships .

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- High-resolution MS : Distinguishes isomers by exact mass fragmentation .

For example, provides spectral data for 4-methyl-thiazole derivatives, enabling comparison with synthetic products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.